
N-Boc-PEG36-alcohol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Boc-PEG36-alcohol is a polyethylene glycol-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). It contains a tert-butoxycarbonyl (Boc) protected amino group and a hydroxyl group, which allows for further derivatization or replacement with other reactive functional groups . The hydrophilic polyethylene glycol spacer increases solubility in aqueous media .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-PEG36-alcohol typically involves the following steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) to prevent unwanted reactions during subsequent steps.
Polyethylene Glycol Chain Extension: The polyethylene glycol chain is extended through a series of ethoxylation reactions, resulting in a long polyethylene glycol chain.
Introduction of the Hydroxyl Group: The terminal hydroxyl group is introduced through a reaction with ethylene oxide or other suitable reagents
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
化学反应分析
Types of Reactions
N-Boc-PEG36-alcohol undergoes various chemical reactions, including:
Deprotection: The Boc group can be removed under mild acidic conditions to form the free amine.
Substitution: The hydroxyl group can be replaced with other reactive functional groups through nucleophilic substitution reactions.
Oxidation: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Substitution: Reagents such as tosyl chloride (TsCl) or mesyl chloride (MsCl) can be used to convert the hydroxyl group into a leaving group, which can then be substituted by nucleophiles.
Oxidation: Oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used for oxidation reactions.
Major Products Formed
Free Amine: Formed by deprotection of the Boc group.
Substituted Derivatives: Formed by nucleophilic substitution of the hydroxyl group.
Oxidized Products: Aldehydes or carboxylic acids formed by oxidation of the hydroxyl group.
科学研究应用
N-Boc-PEG36-alcohol has a wide range of scientific research applications, including:
Chemistry: Used as a linker in the synthesis of PROTACs, which are molecules designed to selectively degrade target proteins through the ubiquitin-proteasome system
Biology: Employed in the development of biologically active molecules for studying protein-protein interactions and cellular processes
Medicine: Utilized in drug discovery and development, particularly in the design of targeted therapies for diseases such as cancer
Industry: Applied in the production of advanced materials and polymers with specific properties
作用机制
N-Boc-PEG36-alcohol functions as a linker in PROTACs, facilitating the conjugation of two essential ligands. One ligand targets an E3 ubiquitin ligase, while the other binds the target protein. The PROTAC molecule brings the target protein and the E3 ligase into close proximity, leading to ubiquitination and subsequent degradation of the target protein by the proteasome .
相似化合物的比较
Similar Compounds
N-Boc-PEG24-alcohol: A shorter polyethylene glycol-based linker with similar properties and applications.
N-Boc-PEG12-alcohol: An even shorter polyethylene glycol-based linker used in similar contexts.
N-Boc-PEG48-alcohol: A longer polyethylene glycol-based linker with increased solubility and flexibility.
Uniqueness
N-Boc-PEG36-alcohol is unique due to its optimal chain length, which provides a balance between solubility and flexibility. This makes it particularly suitable for the synthesis of PROTACs and other biologically active molecules .
属性
IUPAC Name |
tert-butyl N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C77H155NO38/c1-77(2,3)116-76(80)78-4-6-81-8-10-83-12-14-85-16-18-87-20-22-89-24-26-91-28-30-93-32-34-95-36-38-97-40-42-99-44-46-101-48-50-103-52-54-105-56-58-107-60-62-109-64-66-111-68-70-113-72-74-115-75-73-114-71-69-112-67-65-110-63-61-108-59-57-106-55-53-104-51-49-102-47-45-100-43-41-98-39-37-96-35-33-94-31-29-92-27-25-90-23-21-88-19-17-86-15-13-84-11-9-82-7-5-79/h79H,4-75H2,1-3H3,(H,78,80) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVTRQFCDZUJGMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C77H155NO38 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1703.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
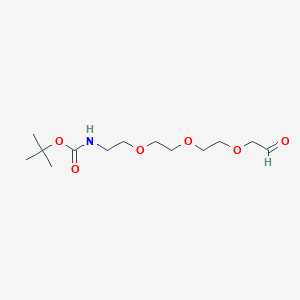
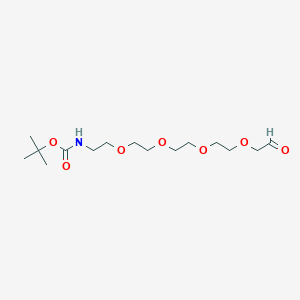
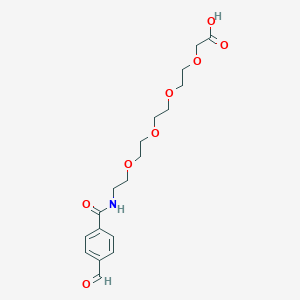
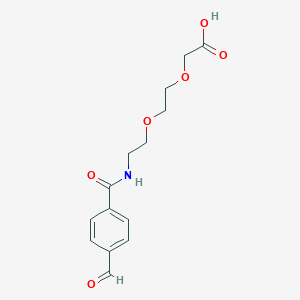

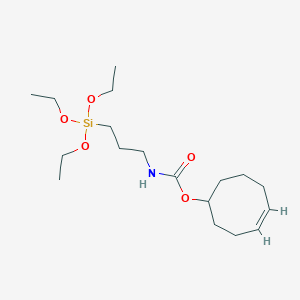

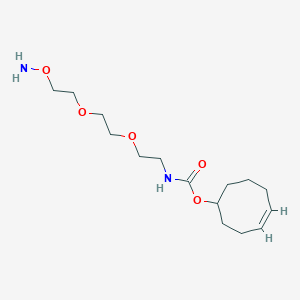

![methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]phenyl]propanoate](/img/structure/B8115915.png)
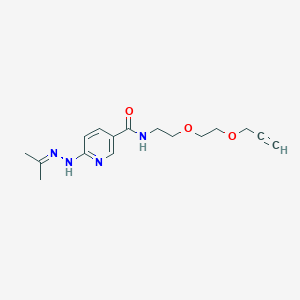
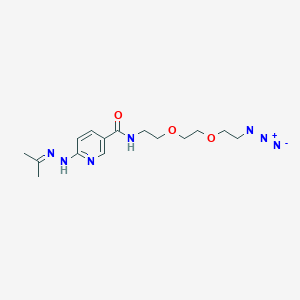
![2-[(3E)-cyclooct-3-en-1-yl]oxyacetic acid](/img/structure/B8115941.png)
![(2,5-dioxopyrrolidin-1-yl) 2-[(3E)-cyclooct-3-en-1-yl]oxyacetate](/img/structure/B8115946.png)
